Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one is a novel compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structural framework comprising two or more rings that share a single atom. This specific compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be sourced from various chemical suppliers and has been the subject of research studies aimed at exploring its synthesis and biological properties. It is cataloged under different identifiers, including the CAS number 1823958-83-3, and is available through platforms such as PubChem and ChemScene .
Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is further categorized under spiro compounds, which are known for their potential in medicinal chemistry, particularly as enzyme inhibitors and in cancer therapy .
The synthesis of spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one can be achieved through several synthetic routes. One prominent method involves the use of cycloaddition reactions, particularly [3+2] cycloadditions that facilitate the formation of spirocyclic structures from simpler precursors.
The synthetic pathway typically starts with the preparation of pyrrole derivatives that are then subjected to cyclopropanation reactions. For instance, diastereoselective cyclopropanation can be performed using reagents such as ethyl (dimethyl sulfuranylidene) acetate in conjunction with suitable pyrrole derivatives to yield the desired spirocyclic structure .
The molecular structure of spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one features a spiro center connecting a cyclopropane ring to a pyrrolo[3,2-B]pyridine moiety. The compound's molecular formula is , with a molecular weight of approximately 160.17 g/mol.
The compound exhibits specific structural characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm its stereochemistry and spatial arrangement of atoms .
Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one is known to participate in various chemical reactions typical for heterocycles. It can undergo nucleophilic substitutions and cycloadditions due to the reactive nature of its nitrogen-containing rings.
The reactivity profile includes potential applications in synthesizing derivatives that may enhance biological activity or improve pharmacokinetic properties. For example, modifications at the nitrogen or carbon sites can yield compounds with improved efficacy against specific biological targets .
The mechanism of action for spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one primarily involves its interaction with biological macromolecules such as proteins and enzymes. This interaction can lead to inhibition or modulation of enzymatic activity.
Research indicates that this compound may act as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity has implications in cancer therapy, making this compound a candidate for further pharmacological exploration .
The physical properties include:
Chemical properties include:
Relevant analytical data such as melting point and boiling point are essential for characterizing the compound further but may vary based on purity and synthesis methods employed.
Scientific Uses
Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one has potential applications in:
Ongoing research aims to explore its full therapeutic potential and optimize its chemical properties for better efficacy and safety profiles in clinical applications.
The anthranilic acid route constructs the pyrrolopyridine core prior to spirocyclization, leveraging accessible starting materials for reproducible scalability. This sequence initiates with N-alkylation of anthranilic acid derivatives using α-bromoketones, generating N-phenacyl intermediates that undergo intramolecular Friedel-Crafts acylation. Subsequent Vilsmeier–Haack formylation introduces the C3 aldehyde group essential for cyclopropanation [9].
A pivotal advancement employs in situ-generated pyridinium salts from p-nitrobenzyl bromide and pyridine derivatives, which react with 3-phenacylideneoxindoles under mild basic conditions (triethylamine, ethanol, 80°C). This domino reaction achieves spirocyclopropanation via a 1,3-dipolar cycloaddition mechanism, yielding functionalized spiro[cyclopropane-1,3'-indolines] – structurally analogous to the target pyrrolopyridine system – in 65–78% yields [9]. Rigorous stoichiometric control (1:1 ratio of dipolarophile to ylide precursor) and exclusion of protic impurities are critical for suppressing oligomerization.
Table 1: Key Steps in Anthranilic Acid-Derived Synthesis
Step | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
N-Alkylation | α-Bromoketones, DMF, 60°C | Introduces phenacyl sidechain | 85–92% |
Friedel-Crafts Cyclization | POCl₃, reflux | Forms pyrrolopyridine core | 75–83% |
Vilsmeier–Haack Reaction | POCl₃/DMF, 0°C to RT | Installs C3 formyl group | 68–72% |
Spirocyclization | Pyridinium salt, Et₃N, EtOH | Constructs spirocyclopropane | 65–78% |
Direct spirocyclopropanation of pre-formed pyrrolopyridones addresses limitations of stepwise approaches by minimizing purification bottlenecks. Two strategies dominate: (1) Ylide-mediated annelation employs sulfonium or pyridinium ylides (generated from phenacyl bromides) that attack the electrophilic C3 position of 1,2-dihydropyrrolo[3,2-b]pyridin-2-ones, followed by intramolecular nucleophilic displacement. This one-pot sequence benefits from high atom economy but requires strict anhydrous conditions to prevent ylide hydrolysis [9].
(2) Multicomponent reactions integrating cyclopropane precursors like 1,2-dibromoethane or trimethylsulfoxonium iodide demonstrate superior diastereocontrol. For example, using trimethylsulfoxonium ylide (DMSO, K₂CO₃, 70°C) achieves ring closure via methylene transfer to carbonyl-activated substrates, yielding the spiro[cyclopropane-1,3'-pyrrolopyridin]-2'-one core with >90% diastereomeric excess in optimized cases [6]. However, electronic modulation of the pyrrolopyridine ring significantly impacts efficiency – electron-withdrawing substituents at C5 accelerate annelation rates by enhancing carbonyl electrophilicity [8].
Late-stage decarboxylation enables installation of sterically hindered substituents while preserving the strained spiro architecture. Carboxyl groups are introduced via hydrolytic ring opening of N-acylimidazole intermediates or via malonate condensation at C3'. Subsequent hydrogenolysis (Pd/C, H₂) or photochemical decarboxylation (hv, [Ru(bpy)₃]Cl₂) selectively removes carboxyl groups without scission of the cyclopropane ring [9].
Crucially, Lewis acid catalysis mitigates byproduct formation during decarboxylation. ZnBr₂ (10 mol%) coordinates the pyrrolopyridinone carbonyl, preventing retro-Mannich fragmentation observed under thermal decarboxylation. This strategy achieves 89–93% yields of 3'-unsubstituted derivatives – valuable intermediates for further C–H functionalization [9]. Microwave-assisted decarboxylation (DMF, 150°C, 20 min) further suppresses epimerization at the spiro center, which occurs progressively above 100°C in conventional heating.
Table 2: Decarboxylation Methods for Spiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one Derivatives
Method | Conditions | Advantages | Yield |
---|---|---|---|
Catalytic Hydrogenolysis | 10% Pd/C, H₂ (50 psi), EtOAc | No epimerization | 85–88% |
Photoredox Catalysis | [Ru(bpy)₃]Cl₂, hv, DIPEA | Ambient temperature | 78–82% |
ZnBr₂-Catalyzed Thermal | ZnBr₂ (10 mol%), NMP, 120°C | Suppresses fragmentation | 89–93% |
Microwave-Assisted | DMF, 150°C, 20 min, sealed | Rapid, high throughput | 90–95% |
Catalysis transforms previously inefficient stoichiometric cyclopropanations into practical synthetic routes. Three systems show particular promise:
Zinc Halides (ZnCl₂, ZnBr₂): As moderate Lewis acids, they activate carbonyl groups toward nucleophilic addition without promoting ring-opened byproducts. At 15 mol% loading in toluene, ZnBr₂ facilitates spirocyclization of 3-alkylidenepyrrolopyridinones with diazomethane equivalents, achieving 92% yield and >20:1 trans/cis selectivity. This contrasts sharply with uncatalyzed reactions (<45% yield, 1:1 diastereomer ratio) [9].
Copper(I) Complexes: CuOTf·C₆H₆ (5 mol%) with chiral bisoxazoline ligands enables asymmetric cyclopropanation via ylide transfer. Using ethyl diazoacetate, enantiomeric excesses reach 88% for substrates bearing electron-donating C5 substituents, though sterically hindered analogs exhibit reduced ee (≤65%). Catalyst decomposition via carbene dimerization limits turnover numbers to <50 [9].
Organocatalysts: Quaternary ammonium phosphonium salts (e.g., TBAB, TBPB) phase-transfer catalysts facilitate aqueous-organic biphasic reactions. For pyridinium ylide generation, tetrabutylphosphonium bromide (20 mol%) in H₂O/CH₂Cl₂ boosts yields to 84% by accelerating interfacial reactant transfer, while simultaneously suppressing hydrolysis of sensitive bromo intermediates [6] [9].
The solvent dielectric constant and coordination ability directly dictate reaction trajectories in spirocycle formation. Key findings include:
Protic vs. Aprotic Media: Ethanol promotes polar transition states via hydrogen bonding, favoring exo-cyclization in pyridinium ylide additions (yielding 78% spiro[cyclopropane] product). Conversely, DMF stabilizes zwitterionic intermediates, enabling competitive formation of linear Michael adducts (up to 40% yield) that impede cyclization [9].
Temperature-Controlled Diastereoselectivity: At -30°C in THF, spiroannelation with sulfonium ylides delivers a 9:1 trans/cis cyclopropane ratio via kinetic control. Raising temperature to 60°C equilibrates diastereomers toward the thermodynamically stable cis-isomer (3:1 ratio), attributable to epimerization at the spiro carbon [8].
Dielectric Effects on Byproducts: High-ε solvents (DMSO, ε=46.7) accelerate Stevens rearrangement side reactions during pyridinium ylide cyclizations, generating fused tricyclic byproducts (18–22% yield). Low-ε solvents like toluene (ε=2.4) suppress this pathway, improving spirocycle selectivity to >95% [9].
Table 3: Solvent/Temperature Optimization for Spirocyclization
Condition | Major Product | Byproducts | Yield | Diastereoselectivity |
---|---|---|---|---|
EtOH, 80°C | Spiro[cyclopropane] | Linear adducts (≤5%) | 78% | 1:1 trans/cis |
DMF, 100°C | Linear Michael Adduct | Furan derivatives (15%) | 40%* | N/A |
Toluene, 60°C, ZnBr₂ | Spiro[cyclopropane] | Stevens products (<5%) | 92% | >20:1 trans/cis |
THF, -30°C | trans-Spirocyclopropane | cis-isomer (10%) | 85% | 9:1 trans/cis |
*Yield of undesired linear adduct
Comprehensive Compound Table
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9